molecular formula C13H15NO4 B1278073 methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate CAS No. 887360-84-1

methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate

Cat. No. B1278073
M. Wt: 249.26 g/mol
InChI Key: PODGFMGVOGSYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .

Scientific Research Applications

Spectroscopic and Computational Studies

Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) has been characterized using various spectroscopic methods and computational studies. These studies provide insights into its electronic nature, reactivity, and non-linear optical properties. This research highlights MMIC's potential as a precursor to biologically active molecules (Almutairi et al., 2017).

Functionalization for Derivative Synthesis

Research on methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, a related compound, demonstrates its utility in synthesizing various derivatives through oxidative heterocyclization and other chemical reactions (Velikorodov et al., 2016).

Interaction with Metal Ions

Studies have shown that compounds similar to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate can form complexes with metal ions like Zn(II), Cd(II), and Pt(II). These complexes, involving anti-inflammatory drugs and indole derivatives, exhibit potential antibacterial and growth inhibitory activities (Dendrinou-Samara et al., 1998).

Conformationally Constrained Tryptophan Derivatives

Research into synthesizing novel tryptophan analogues, which include compounds structurally related to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, has been conducted for use in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).

Reactivity with Aromatic N-Oxides

The reactivity of 1-methyl-2-ethoxy-indoles, closely related to the compound , with various aromatic N-oxides has been explored. These studies contribute to the understanding of chemical reactions and mechanisms involving indole derivatives (Hamana & Kumadaki, 1971).

Relay Catalysis in One-Pot Synthesis

Methyl 4-aminopyrrole-2-carboxylates have been synthesized in a one-pot mode, showcasing the potential of relay catalysis involving compounds similar to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate (Galenko et al., 2015).

Bioreductive Anticancer Agents

Indolequinones derived from compounds akin to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate have been synthesized and evaluated for their potential as bioreductive anticancer agents. These studies emphasize the importance of indole derivatives in developing new cancer therapies (Cotterill et al., 1994).

Anti-Hepatitis B Virus Activities

A series of ethyl 5-hydroxyindole-3-carboxylates, structurally related to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, have been synthesized and evaluated for their anti-hepatitis B virus activities. This highlights the potential of indole derivatives in antiviral research (Zhao et al., 2006).

Synthesis and Biological Evaluation

The synthesis and evaluation of indole derivatives, including those related to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, have been conducted to explore their antimicrobial potential. These studies contribute to the field of antimicrobial drug development (Kalshetty et al., 2012).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on the synthesis and biological activity analysis of “methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate” and its derivatives.

properties

IUPAC Name

methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-18-12-8-7-10(13(15)17-3)14-9(8)5-6-11(12)16-2/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODGFMGVOGSYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC2=C1C=C(N2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate

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